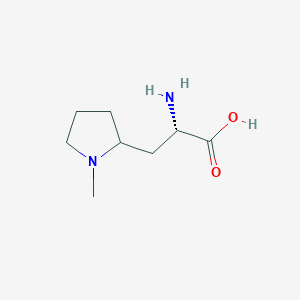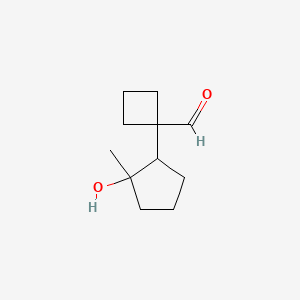![molecular formula C13H21NO B13296697 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13296697.png)
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol is an organic compound with the molecular formula C13H21NO This compound is characterized by the presence of a 3,4-dimethylphenyl group attached to an ethylamino group, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol typically involves the reaction of 3,4-dimethylphenylacetone with ethylamine, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to convert the intermediate imine to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[1-(3,4-Dimethyl-phenyl)-ethyl]-piperazine: Another compound with a similar 3,4-dimethylphenyl group but with a piperazine moiety instead of a propanol group.
Ethanone, 1-(3,4-dimethylphenyl): A related compound with a ketone functional group.
Uniqueness
1-{[1-(3,4-Dimethylphenyl)ethyl]amino}propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-[1-(3,4-dimethylphenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-9-5-6-13(7-10(9)2)12(4)14-8-11(3)15/h5-7,11-12,14-15H,8H2,1-4H3 |
InChI Key |
MAFSYAYJFJOPHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NCC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]azepane](/img/structure/B13296616.png)

![tert-butyl N-[2-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-oxopropyl]carbamate](/img/structure/B13296620.png)

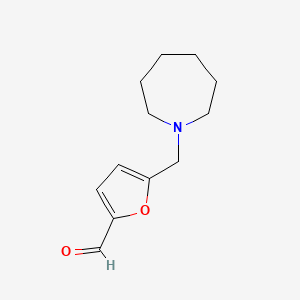

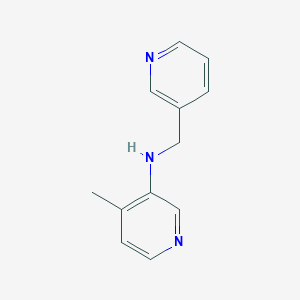
![7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13296643.png)
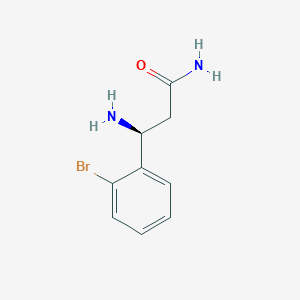
![5-[(2-methoxyethyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbonitrile](/img/structure/B13296664.png)
